molecular formula C11H11FN2O B1416379 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide CAS No. 1876148-87-6

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide

Cat. No. B1416379
M. Wt: 206.22 g/mol
InChI Key: IGJIANWDEBVPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, or 5-AFM-P2P, is an important organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and is used in various laboratory experiments. 5-AFM-P2P is a derivative of the amino acid phenylalanine and is a commonly used building block in organic synthesis. It is commonly used to synthesize other compounds such as amines, amides, and heterocycles.

Scientific Research Applications

Alzheimer's Disease Research

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide has been utilized in Alzheimer's disease research. Kepe et al. (2006) used a molecular imaging probe similar in structure for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. They found significant decreases in receptor densities in the hippocampi and raphe nuclei, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Antiviral Research

The compound's derivatives have been explored for antiviral applications. Selvam et al. (2008) evaluated derivatives of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide for activity against Hepatitis C Virus and SARS-CoV. One derivative showed significant inhibitory activity against HCV RNA synthesis (Selvam et al., 2008).

Antimicrobial Research

In the field of antimicrobial research, Desai et al. (2013) synthesized derivatives with a fluorine atom in the benzoyl group, exhibiting significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of related compounds. Deng et al. (2014) focused on the synthesis and X-ray crystal structure of a similar compound, providing insights into molecular packing and hydrogen bond interactions (Deng et al., 2014).

Catalyst-Free Synthesis

Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for a related compound, which could have implications for environmentally friendly and efficient production of similar chemicals (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h1,5-6H,4,13H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIANWDEBVPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC#C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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